molecular formula C31H36ClNO3 B590385 4'-Pivaloyloxy Toremifene CAS No. 1798397-87-1

4'-Pivaloyloxy Toremifene

Cat. No.: B590385
CAS No.: 1798397-87-1
M. Wt: 506.083
InChI Key: FVPGMEKMGGWRFW-ZIADKAODSA-N
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Description

4’-Pivaloyloxy Toremifene is a synthetic derivative of Toremifene, a selective estrogen receptor modulator (SERM)The compound is characterized by its molecular formula C31H36ClNO3 and a molecular weight of 506.08.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Pivaloyloxy Toremifene typically involves the esterification of Toremifene with pivalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general synthetic route can be summarized as follows:

    Starting Material: Toremifene

    Reagent: Pivalic acid (2,2-dimethylpropanoic acid)

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Solvent: Anhydrous conditions (e.g., dry dichloromethane)

    Reaction Conditions: Reflux at elevated temperatures

The reaction proceeds through the formation of an intermediate, which is then converted to 4’-Pivaloyloxy Toremifene by the esterification process .

Industrial Production Methods

Industrial production of 4’-Pivaloyloxy Toremifene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Pivaloyloxy Toremifene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the pivaloyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4’-Pivaloyloxy Toremifene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of other complex molecules and analogs.

    Biology: The compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of hormone-related cancers.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Pivaloyloxy Toremifene involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can exhibit both estrogenic and antiestrogenic activities depending on the target tissue. The compound binds to estrogen receptors, modulating their activity and influencing various cellular pathways. This dual activity makes it a valuable tool in research related to hormone-dependent cancers and other estrogen-related conditions .

Comparison with Similar Compounds

Similar Compounds

    Toremifene: The parent compound, also a selective estrogen receptor modulator.

    Tamoxifen: Another SERM used in the treatment of breast cancer.

    Raloxifene: A SERM with similar applications in osteoporosis and breast cancer prevention.

Uniqueness

4’-Pivaloyloxy Toremifene is unique due to its modified structure, which enhances its binding selectivity and potency. The pivaloyloxy group provides additional stability and specificity in its interactions with estrogen receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of '4'-Pivaloyloxy Toremifene' can be achieved through the acylation of toremifene with pivaloyl chloride. This reaction can be carried out using a suitable solvent and a base catalyst. The resulting product can be purified through recrystallization or column chromatography.", "Starting Materials": [ "Toremifene", "Pivaloyl chloride", "Base catalyst", "Suitable solvent" ], "Reaction": [ "Step 1: Dissolve toremifene in a suitable solvent.", "Step 2: Add a base catalyst to the solution and stir.", "Step 3: Slowly add pivaloyl chloride to the solution while stirring.", "Step 4: Heat the mixture to reflux and stir for a few hours.", "Step 5: Cool the mixture and extract the product with a suitable solvent.", "Step 6: Purify the product through recrystallization or column chromatography." ] }

CAS No.

1798397-87-1

Molecular Formula

C31H36ClNO3

Molecular Weight

506.083

IUPAC Name

[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-11-23(12-18-27)28(19-20-32)29(24-9-7-6-8-10-24)25-13-15-26(16-14-25)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28-

InChI Key

FVPGMEKMGGWRFW-ZIADKAODSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)CCCl

Synonyms

4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol; 

Origin of Product

United States

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